2-(Phenylsulfonyl)benzonitrile

Description

Significance of Sulfonyl-Substituted Benzonitriles in Organic Chemistry Research

Sulfonyl-substituted benzonitriles represent a class of organic compounds that have garnered substantial attention in various fields of chemical research. The sulfonyl group (-SO2-) is a powerful electron-withdrawing group, which significantly influences the electronic properties of the benzonitrile (B105546) scaffold. This electronic modulation is crucial in the design of novel pharmaceuticals and functional materials. uni-frankfurt.de The stability and bioactivity of the sulfone moiety make it a common feature in many commercially available drugs. uni-frankfurt.de Consequently, the synthesis and derivatization of sulfonyl-substituted benzonitriles are active areas of investigation, aiming to develop new molecules with tailored properties. tandfonline.comacs.org

Structural Characteristics and Their Influence on Chemical Behavior

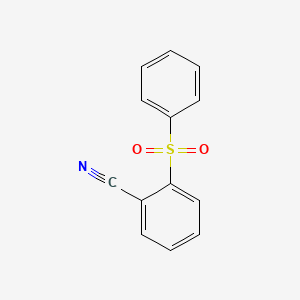

2-(Phenylsulfonyl)benzonitrile, with the IUPAC name 2-(benzenesulfonyl)benzonitrile and CAS number 54737-49-4, possesses a distinct molecular architecture. vulcanchem.com The molecule consists of a benzonitrile unit where a phenylsulfonyl group is attached at the ortho-position to the cyano group. This spatial arrangement creates significant steric hindrance and electronic interactions between the two functional groups, which dictates its chemical reactivity. The presence of two aromatic rings, along with the electron-withdrawing nature of both the nitrile and sulfonyl groups, results in a molecule with interesting electronic and physical properties. Current time information in New York, NY, US. This structure allows for a variety of chemical transformations, targeting either the cyano group, the sulfonyl group, or the aromatic rings.

Current Research Landscape and Identification of Knowledge Gaps

The current research landscape for this compound and its derivatives is vibrant, with a strong focus on the development of novel synthetic methodologies and exploration of their applications in medicinal chemistry and materials science. acs.orgrsc.org Recent advancements include the use of visible-light photoredox catalysis for their synthesis, offering milder and more efficient reaction conditions. rsc.orgtesisenred.net In medicinal chemistry, derivatives of this compound are being investigated as potent antiviral agents, for instance, against Zika virus and Hepatitis C virus. uni-frankfurt.deacs.org In materials science, their unique photophysical properties are being harnessed for the development of organic light-emitting diodes (OLEDs). rsc.orgarxiv.org

Despite these advancements, several knowledge gaps remain. There is a need for the development of more sustainable and atom-economical synthetic routes. A deeper understanding of the structure-activity relationships (SAR) for their biological activities is crucial for the rational design of more potent and selective therapeutic agents. frontiersin.org Furthermore, a comprehensive exploration of their potential in other areas of materials science beyond OLEDs is still in its early stages. The full catalytic potential of organometallic complexes featuring this compound as a ligand also warrants further investigation. researchgate.net Addressing these gaps will undoubtedly open up new avenues for the application of this versatile class of compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQXUSQOIXIJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348819 | |

| Record name | 2-(phenylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54737-49-4 | |

| Record name | 2-(phenylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylsulfonyl Benzonitrile and Analogues

Strategies for the Construction of the 2-(Phenylsulfonyl)benzonitrile Core

The synthesis of the this compound core can be achieved through several methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency. These strategies range from direct functionalization of pre-existing aromatic rings to more complex cascade and multicomponent reactions.

Direct Functionalization Approaches

Direct functionalization strategies involve the introduction of a sulfonyl group onto a benzonitrile (B105546) scaffold or a cyano group onto a diphenyl sulfone framework. One common approach is the Friedel-Crafts-type sulfonylation of arenes. thieme-connect.com This method typically employs sulfonyl halides or sulfonic acid anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to introduce the sulfonyl group to an aromatic ring. wikipedia.org

Another direct approach involves the functionalization of C-H bonds. For instance, palladium-catalyzed C-H functionalization has been utilized for the synthesis of various organic compounds, including those with sulfone moieties. rsc.org These methods offer the advantage of avoiding pre-functionalized starting materials, thereby increasing atom economy. beilstein-journals.org

Cascade and Multicomponent Reactions Employing Benzonitrile Derivatives

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. 20.210.105 Several cascade reactions have been developed for the synthesis of sulfone-containing heterocycles starting from benzonitrile derivatives.

For example, cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes can lead to the formation of isoindolin-1-ones bearing a sulfonyl group. acs.orgnih.gov These reactions are often base-promoted and proceed through a sequence of steps including nucleophilic addition, cyclization, and rearrangement. acs.org Similarly, photoinduced cascade reactions of 2-allylphenol (B1664045) derivatives with sulfones have been shown to produce 2,3-dihydrobenzofurans. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building complex molecules. uni-frankfurt.de A bifunctional Lewis acidic ionic liquid has been used to catalyze the multicomponent arylsulfonation of phenols with aryl triazenes and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), yielding diaryl sulfones. thieme-connect.com Another MCR approach involves the reaction of arynes, generated in situ, with thiosulfonates to produce diaryl sulfones. researchgate.net

A palladium-catalyzed three-component coupling of an aryl lithium species, an aryl or heteroaryl halide, and DABSO as the sulfur dioxide source provides a convergent route to a wide array of diaryl sulfones. nih.gov

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Cascade Reaction | 2-Acetylbenzonitriles, ((Chloromethyl)sulfonyl)benzenes | Potassium tert-butoxide | 3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one | acs.org |

| Multicomponent Reaction | Phenols, Aryl triazenes, DABSO | Bifunctional Lewis acidic ionic liquid | Diaryl sulfones | thieme-connect.com |

| Multicomponent Reaction | Arynes, Thiosulfonates | - | Diaryl sulfones | researchgate.net |

| Three-Component Coupling | Aryl lithium, Aryl halide, DABSO | Palladium catalyst, XantPhos-type ligand | Diaryl sulfones | nih.gov |

Transition-Metal-Mediated/Catalyzed Synthetic Routes

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of the C-S bond in diaryl sulfones is no exception. Various transition metals, including palladium, copper, and gold, have been employed to facilitate these transformations. beilstein-journals.orgmdpi.comnih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of diaryl sulfones. rsc.org For instance, the coupling of aryl halides with sodium arenesulfinates in the presence of a palladium catalyst is a common method. rsc.org The Hiyama cross-coupling, which involves the reaction of organosilanes with organic halides, has also been adapted for the synthesis of diaryl sulfones. mdpi.com

Copper-catalyzed reactions offer a cost-effective alternative to palladium. Copper-assisted nucleophilic substitution reactions of aryl halides with sulfinate salts are well-established. beilstein-journals.org More recently, copper-catalyzed multicomponent reactions have been developed for the synthesis of vinyl sulfones, which can be precursors to diaryl sulfones. rsc.org

Gold catalysts have also emerged as powerful tools in organic synthesis. mdpi.com Gold(I)-catalyzed arylsulfonylation of boronic acids with potassium metabisulfite (B1197395) and diaryliodonium salts provides a selective route to ortho-substituted diaryl sulfones. acs.org

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| Pd₂(dba)₃ / RockPhos | Aryltriflates, Sodium trifluoromethanesulfinate | Cross-coupling | Synthesis of trifluoromethylated diaryl sulfones | rsc.org |

| CuI / Neocuproine | Aryl iodides, Phenyl selenol | Cross-coupling | Synthesis of diaryl selenides (analogous to sulfides) | researchgate.net |

| NHC-Au Complexes | Boronic acids, K₂S₂O₅, Diaryliodonium salts | Arylsulfonylation | Selective synthesis of ortho-substituted diaryl sulfones | acs.org |

| Cu(OAc)₂ / D-glucose | Aryl halides, KOH | Hydroxylation (analogous C-O coupling) | Use of a bio-based ligand | beilstein-journals.org |

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. rsc.orgresearchgate.net Several metal-free approaches for the synthesis of diaryl sulfones have been reported.

One such method involves the reaction of arylsulfinic acid sodium salts with diaryliodonium salts under mild, transition-metal-free conditions. uni-frankfurt.de This reaction tolerates a range of functional groups and can exhibit high chemoselectivity with unsymmetrical diaryliodonium salts. Another approach utilizes the reaction of aryl diazonium tetrafluoroborates with thiols or selenols on an alumina (B75360) surface under ball-milling conditions, providing unsymmetrical diaryl sulfides and selenides rapidly and in high yields. researchgate.net

Furthermore, visible-light-induced, metal-free synthesis has gained traction. For example, the reaction of aryl thiols and aryl diazonium salts can be promoted by visible light to selectively produce diaryl sulfoxides and diaryl sulfones. acs.org

Mechanochemical and Alternative Reaction Conditions

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. dntb.gov.uaresearchgate.netrsc.org The synthesis of diaryl sulfones has been achieved through mechanochemical methods. For instance, the reaction of arenes with 3CdSO₄·xH₂O via mechanochemistry has been reported. dntb.gov.ua Aromatic sulfonic acids and, in some cases, diaryl sulfones can be synthesized by ball-milling arenes with NaHSO₄·H₂O in the presence of P₂O₅. researchgate.net

Microwave-assisted synthesis is another alternative reaction condition that can significantly reduce reaction times and improve yields. organic-chemistry.org

Diversification and Derivatization of the this compound Scaffold

Once the this compound core is constructed, it can be further modified to create a library of analogues with diverse properties. The reactivity of the nitrile group and the aromatic rings allows for a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization. For instance, the synthesis of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives has been achieved through reactions involving an aminotriazole precursor, which can be conceptually linked to the functionalization of a benzonitrile derivative. nih.govunica.it

The aromatic rings of the this compound scaffold are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The sulfonyl group is a meta-director, while the cyano group is also a meta-director, which can influence the regioselectivity of these reactions. Additionally, the sulfone group itself can direct ortho-lithiation, enabling the introduction of substituents at the positions adjacent to the sulfone, which can then be used for further cross-coupling reactions. nih.gov

Derivatization can also occur at positions other than the core aromatic rings. For example, thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile, an analogue of this compound, leads to an aza-Myers type cyclization to form isoquinolines. researchgate.net This highlights how modifications to the phenylsulfonyl side chain can lead to complex heterocyclic structures.

A fluorogenic derivatizing reagent, (3R,4S)-1-(4-(aminomethyl)phenylsulfonyl)pyrrolidine-3,4-diol (APPD), has been synthesized for the selective tagging of peptides, demonstrating the potential for creating functionalized sulfonyl-containing molecules for bioanalytical applications. nih.gov

Modification of the Phenylsulfonyl Moiety

The phenylsulfonyl group within this compound analogues can be chemically altered, primarily through electrophilic aromatic substitution on its phenyl ring. The strong deactivating nature of the sulfonyl group directs incoming electrophiles to the meta position. However, modifications are more commonly achieved by synthesizing the target molecule from an already substituted benzenesulfinate (B1229208) or related precursor.

For instance, the synthesis of analogues bearing substituents on the phenylsulfonyl ring can be accomplished via cross-coupling reactions. Nickel- or copper-catalyzed cross-coupling of aryl halides with sodium benzenesulfinate derivatives provides a route to such compounds. The choice of catalyst can significantly impact the yield of the resulting sulfone. This approach allows for the introduction of a wide array of functional groups, including electron-donating and electron-withdrawing groups, onto the phenylsulfonyl moiety, thereby tuning the electronic properties of the entire molecule. For example, derivatives like 1-nitro-4-(phenylsulfonyl)benzene (B72835) are synthesized from precursors such as 1-bromo-4-nitrobenzene. Similarly, polymers containing the phenylsulfonyl phenoxyl structure have been modified through reactions like nitration and bromination on the phenylsulfonyl ring system. acs.org

Functionalization at the Benzonitrile Substructure

The benzonitrile ring is highly electron-deficient due to the presence of both the nitrile and the phenylsulfonyl groups, making electrophilic aromatic substitution challenging. Functionalization is more readily achieved through nucleophilic aromatic substitution if a suitable leaving group is present on the ring.

Alternatively, functionalization can be directed by other groups present on the benzonitrile ring. In related systems, the strategic placement of directing groups enables remote C-H activation. For example, templates incorporating a nitrile functionality have been designed to position a catalytic metal complex in proximity to a specific C-H bond on an aromatic ring, facilitating its functionalization. nih.gov While direct functionalization of the benzonitrile ring of the parent compound is less common, cascade reactions starting from ortho-substituted benzonitriles, such as 2-formylbenzonitrile or 2-acetylbenzonitrile, are well-documented. acs.orgmdpi.comnih.gov These reactions proceed via initial transformation at the ortho-substituent, followed by cyclization involving the nitrile group, effectively leading to a functionalized benzonitrile-derived core structure. acs.orgnih.gov

Intramolecular Cyclization and Annulation Reactions

The proximate positioning of the reactive nitrile and sulfonyl groups, often in concert with a third functional group, makes this compound analogues excellent candidates for intramolecular cyclization and annulation reactions, providing access to a host of complex heterocyclic structures.

Aza-Myers Type Cyclizations to Isoquinolines

Analogues of this compound containing an appropriately positioned alkyne substituent can undergo thermal cyclization to produce isoquinoline (B145761) derivatives. This transformation is exemplified by the thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile, which proceeds via an aza-Myers type cyclization. researchgate.net The reaction is proposed to initiate through the formation of a (Z)-hexa-2,4,5-trienenitrile intermediate, which then collapses into a biradical species. researchgate.net This highly reactive biradical is subsequently trapped to form the final isoquinoline products. researchgate.net

When the thermolysis of 2-(3-phenylsulfonylprop-1-ynyl)benzonitrile was conducted in refluxing benzene (B151609) with cyclohexa-1,4-diene and triethylamine, it yielded an isoquinolone and another cyclized product. researchgate.net Conducting the reaction under an oxygen atmosphere increased the yield of the isoquinolone, while performing it in carbon tetrachloride led to the formation of a chloroisoquinoline, providing strong evidence for the proposed biradical intermediate. researchgate.net The Myers-Saito and related Bergman cyclizations are powerful methods for generating reactive diradicals from enediyne and enyne-allene systems, which are crucial for the biological activity of some natural products. illinois.edu

Cycloaddition Reactions Involving Nitriles and Sulfones

The sulfone and nitrile groups can participate in cycloaddition reactions to construct new heterocyclic rings. openstax.orgwikipedia.org A notable example is the synthesis of sulfonyl-substituted thiophenes through a [3+2] cycloaddition. acs.org This reaction involves the use of pyridinium (B92312) 1,4-zwitterionic thiolates as sulfur-containing synthons, which react with (E)-β-iodovinyl sulfones. acs.org This method is operationally simple and tolerates a range of substrates, providing good yields of highly substituted sulfonylthiophenes. acs.org The versatility of this approach highlights the potential of vinyl sulfones in the synthesis of sulfonyl-containing heterocycles. acs.org

While the phenylsulfonyl group itself is often a spectator, the nitrile group is a well-known participant in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like azides and nitrile oxides to form five-membered heterocycles. wikipedia.org Transition metal-catalyzed cycloadditions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have become essential tools in chemical biology, and similar principles can be applied to nitrile-containing substrates. nih.gov

Formation of Isoindolinone Derivatives

A significant application of this compound analogues is in the synthesis of isoindolinones, a scaffold present in many biologically active molecules and functional materials. acs.orgnih.govjocpr.com A robust, metal-free method involves the base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles (like 2-acetylbenzonitriles) with ((chloromethyl)sulfonyl)benzenes. acs.orgnih.gov This reaction, which can be promoted by an inexpensive base like potassium tert-butoxide or potassium carbonate, proceeds under mild conditions to form 3,3-dialkylated isoindolin-1-ones or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones in good to high yields. acs.orgnih.gov The latter can serve as precursors for aristolactam natural products. acs.orgresearchgate.net

The reaction initiates with the deprotonation of the ((chloromethyl)sulfonyl)benzene, which then acts as a nucleophile, attacking the carbonyl group of the 2-acetylbenzonitrile. This is followed by an intramolecular cyclization where the nitrogen of the newly formed amide attacks the nitrile carbon, leading to the isoindolinone core. The process can involve up to six elemental steps in a single pot. acs.org

| Starting 2-Acetylbenzonitrile | Starting Sulfonyl Compound | Product | Yield |

|---|---|---|---|

| 2-Acetylbenzonitrile | ((Chloromethyl)sulfonyl)benzene | 3-(Chloro(phenylsulfonyl)methyl)-3-methylisoindolin-1-one | 86% |

| 2-Acetylbenzonitrile | 4-((Chloromethyl)sulfonyl)benzonitrile | 4-((Chloro(1-methyl-3-oxoisoindolin-1-yl)methyl)sulfonyl)benzonitrile | 91% |

| 2-Acetyl-4-nitrobenzonitrile | ((Chloromethyl)sulfonyl)benzene | 3-(Chloro(phenylsulfonyl)methyl)-3-methyl-5-nitroisoindolin-1-one | 63% |

Mechanistic Investigations of Key Chemical Transformations

The reactivity of this compound and its analogues is diverse, allowing for the synthesis of complex molecular architectures. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and controlling product outcomes. Key investigations have focused on radical-mediated pathways, modes of nucleophilic and electrophilic activation, rearrangement mechanisms, and the factors governing regioselectivity and stereoselectivity.

Exploration of Radical-Mediated Pathways

Radical reactions offer a powerful method for C-C and C-heteroatom bond formation, and this compound derivatives are effective substrates in such transformations. The generation of aryl radicals from these precursors can initiate cyclization cascades to build polycyclic systems.

One notable pathway involves the radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates. rsc.org This process, often initiated by an oxidant like sodium persulfate, is thought to proceed through the generation of an arylsulfonyl radical. This radical adds to the alkyne moiety, creating a vinyl radical. Subsequent intramolecular cyclization onto the nitrile group, followed by further transformations, leads to the formation of sulfonated indenones. rsc.org The reaction is advantageous due to its mild conditions and the use of inexpensive and environmentally benign reagents. rsc.org

Photochemically-mediated cyclizations represent another significant area of radical-mediated transformations. For instance, the synthesis of phenanthridines can be achieved from biaryl oxime esters. d-nb.infobeilstein-journals.org In this process, UV irradiation is hypothesized to cause a homolytic cleavage of the N–O bond in the oxime ester, generating an iminyl radical. d-nb.infobeilstein-journals.org This highly reactive intermediate can then undergo an intramolecular cyclization onto the adjacent aromatic ring. Subsequent steps, which may involve the expulsion of a leaving group, lead to the formation of the phenanthridine (B189435) core. d-nb.infobeilstein-journals.org Mechanistic studies suggest that this pathway can be influenced by the electronic nature of the aromatic rings. beilstein-journals.org

Furthermore, fluoroalkylated phenanthridine derivatives, which can be synthesized from precursors containing the phenylsulfonyl group, undergo transformations via a unimolecular radical nucleophilic substitution (SRN1) mechanism. acs.org This pathway involves a single electron transfer (SET) process to generate a radical anion, which then fragments and reacts with a nucleophile. acs.org

The table below summarizes key radical-mediated reactions involving analogues of this compound.

| Starting Material | Reagents | Key Intermediate | Product Type | Reference |

| 2-Alkynylbenzonitrile | Sodium arylsulfinate, Na2S2O8 | Arylsulfonyl radical, Vinyl radical | Sulfonated Indenone | rsc.org |

| Biaryl Oxime Ester | UV light | Iminyl radical | Phenanthridine | d-nb.infobeilstein-journals.org |

| (Phenylsulfonyl)difluoromethyl-substituted phenanthridine | Various nucleophiles | Radical anion | Fluorinated Phenanthridine Derivatives | acs.org |

| 2-(Aryl)benzonitrile derivatives | Arylboronic acids, AgNO3, K2S2O8 | Aryl radical | Dibenzofurans, Fluorenones | nih.gov |

Analysis of Nucleophilic and Electrophilic Activation Modes

The phenylsulfonyl and nitrile groups in this compound are both electron-withdrawing, rendering the aromatic ring susceptible to nucleophilic attack and activating adjacent groups towards chemical transformation.

Nucleophilic Activation: The activation of substrates by nucleophiles is a cornerstone of many synthetic transformations. In reactions involving analogues of this compound, the nitrile group can be a target for nucleophilic addition. For example, in the BF3·OEt2-catalyzed synthesis of isoindolo-quinazolinones, the reaction is initiated by the nucleophilic addition of an amine (from 2-aminobenzyl alcohol) to the activated nitrile group of 2-(phenylethynyl)benzonitrile. rsc.org Boron trifluoride etherate acts as a Lewis acid, coordinating to the nitrile nitrogen and enhancing its electrophilicity, thereby facilitating the nucleophilic attack. rsc.org

Similarly, difluorocarbene can be trapped by a sulfur nucleophile, such as sodium benzenesulfinate, to form a difluorocarbanion intermediate. cas.cn This species can then act as a potent nucleophile, attacking an electrophile like an aldehyde. This three-component strategy enables the (phenylsulfonyl)difluoromethylation of aldehydes, showcasing how the phenylsulfonyl moiety can be introduced via a nucleophilic intermediate. cas.cn

Electrophilic Activation: Conversely, the activation of a molecule can occur through its reaction with an electrophile. Boron-based catalysts are particularly effective in this regard. nih.govnih.gov Highly electron-deficient boronic acids can activate alcohol groups towards nucleophilic substitution, often proceeding through an SN1-type mechanism involving a carbocationic intermediate. nih.gov While not directly demonstrated on this compound itself, this principle of electrophilic activation is broadly applicable. For instance, a Lewis acid like BF3·OEt2 can activate a carbonyl or alkyne group, making it more susceptible to attack by a weak nucleophile. rsc.org This is a key principle in many cyclization and addition reactions. rsc.org The activation of an alkyne by a Lewis acid facilitates nucleophilic attack, leading to the formation of complex heterocyclic structures. rsc.org

The table below outlines different modes of activation for related compounds.

| Activation Mode | Substrate Type | Catalyst/Reagent | Key Intermediate | Transformation Type | Reference |

| Nucleophilic | 2-(Phenylethynyl)benzonitrile | 2-Aminobenzyl alcohol, BF3·OEt2 | Activated nitrile-Lewis acid complex | Cyclization | rsc.org |

| Nucleophilic | Aldehyde, TMSCF2Br | Sodium benzenesulfinate | [PhSO2CF2]⁻ carbanion | (Phenylsulfonyl)difluoromethylation | cas.cn |

| Electrophilic | Alcohols/Diols | Electron-deficient boronic acids | Tetravalent boron intermediate | Nucleophilic substitution | nih.gov |

| Electrophilic | Alkynes/Aldehydes | BF3·OEt2 | Activated alkyne/carbonyl-Lewis acid complex | Friedel-Crafts / Cyclization | rsc.org |

Elucidation of Rearrangement Mechanisms

Rearrangement reactions provide pathways to structurally complex molecules from simpler precursors, often with high atom economy. While specific rearrangements involving this compound are not extensively documented in the provided search results, the principles of well-known rearrangements can be applied to its potential transformations.

One of the most relevant classes is the Beckmann rearrangement, which transforms an oxime into an amide or a nitrile. masterorganicchemistry.com An oxime derived from a ketone precursor bearing a phenylsulfonylbenzonitrile moiety could, upon treatment with acid, undergo rearrangement. The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). A key concerted step follows, where an alkyl or aryl group migrates to the electron-deficient nitrogen, displacing water. masterorganicchemistry.com The resulting nitrilium ion is then trapped by water to yield an amide. The choice of which group migrates is determined by its position relative to the departing leaving group. masterorganicchemistry.com

Another pertinent rearrangement is the Baeyer–Villiger oxidation, which converts a ketone into an ester or lactone using a peracid. nih.gov For a ketone containing the this compound framework, this reaction would involve the nucleophilic addition of the peracid to the carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate. nih.gov This is followed by the concerted migration of an adjacent carbon substituent to the peroxide oxygen, leading to the final ester product. The migratory aptitude of different groups plays a crucial role in determining the reaction's outcome.

The benzilic acid rearrangement describes the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid under basic conditions. wikipedia.org The mechanism starts with the nucleophilic attack of a hydroxide (B78521) ion on one of the ketone groups. The crucial step is the rate-determining 1,2-migration of an aryl or alkyl group to the adjacent carbonyl carbon. wikipedia.org For a diketone substrate derived from the this compound scaffold, the aryl group containing the sulfonyl and nitrile substituents would be expected to migrate.

Studies on Regioselectivity and Stereoselectivity in Syntheses

Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is paramount in modern organic synthesis.

Regioselectivity: In addition reactions to alkenes or alkynes, regioselectivity determines which atom of the reagent adds to which carbon of the multiple bond. masterorganicchemistry.com For instance, in radical cyclizations of vinyl radicals derived from 2-substituted benzonitriles, the mode of cyclization (e.g., 5-exo vs. 6-endo) is a question of regioselectivity. acs.org Studies on vinyl radical cyclizations onto aryl rings have shown that both 5-(π-exo)exo and 5-(π-endo)exo cyclizations can occur, leading to different regioisomeric spirocyclic intermediates and ultimately different rearranged products. acs.org The substitution pattern on the aryl ring can influence the preferred cyclization pathway. acs.org

In [3+2]-cycloaddition reactions, such as the reaction of (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate with nitrile oxides, the reaction proceeds with high regioselectivity to form isoxazoline (B3343090) derivatives. researchgate.net This selectivity is governed by the electronic and steric properties of both the dipolarophile (the sulfonyl-activated dienoate) and the 1,3-dipole (the nitrile oxide).

Stereoselectivity: Stereoselectivity deals with the formation of one stereoisomer over another. Many reactions involving sulfonyl-containing compounds exhibit high levels of stereocontrol. For example, the synthesis of certain sulfones can be performed stereoselectively. tdx.cat In the [3+2]-cycloaddition mentioned above, the reaction is not only regioselective but also highly stereoselective. researchgate.net The approach of the dipole to the dipolarophile occurs in a specific orientation to minimize steric hindrance and maximize favorable orbital overlap, leading to a preferred diastereomer.

Similarly, in radical cyclizations, the stereochemistry of the newly formed rings can often be controlled. The stereoselective π-endo cyclization of certain vinyl radicals leads to specific spiro radical intermediates, which then dictate the stereochemistry of the final product. acs.org Palladium-catalyzed allylic substitution reactions to form fluorinated piperidines from precursors that could be analogous to derivatives of this compound also show potential for high diastereoselectivity and enantioselectivity through the use of chiral ligands. whiterose.ac.uk

The table below highlights examples of selectivity in reactions of related compounds.

| Reaction Type | Substrate Type | Selectivity Type | Outcome | Reference |

| Radical Cyclization | Vinyl radicals with aryl rings | Regioselectivity & Stereoselectivity | Formation of specific 1,4-aryl migration products via stereoselective π-endo and π-exo cyclizations. | acs.org |

| [3+2]-Cycloaddition | Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate | Regioselectivity & Stereoselectivity | Highly selective formation of specific pyrrolidine (B122466) and isoxazoline stereoisomers. | researchgate.net |

| Allylic Substitution | 1,3-Dicarbonyl compounds | Diastereoselectivity & Enantioselectivity | Chemo- and diastereoselective formation of functionalized products; potential for enantioselectivity with chiral ligands. | whiterose.ac.uk |

| Synthesis of Sulfones | Propargylic alcohols | Stereoselectivity | Synthesis of specific enantiomers of propargylic sulfones. | tdx.cat |

Advanced Spectroscopic and Structural Characterization in 2 Phenylsulfonyl Benzonitrile Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For 2-(Phenylsulfonyl)benzonitrile, a combination of one- and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental layer of structural information. The ¹H NMR spectrum reveals the chemical environment, multiplicity (spin-spin coupling), and integration of the nine aromatic protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows signals for each unique carbon atom, including the quaternary carbons which lack directly attached protons.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of this compound resonate in the downfield region, generally between 7.5 and 8.2 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing sulfonyl and nitrile groups. The protons on the benzonitrile (B105546) ring are typically more deshielded due to the combined influence of the adjacent sulfonyl and nitrile groups. For comparison, the protons in the related isomer, 4-(phenylsulfonyl)benzonitrile, show distinct patterns that help in assigning the signals for the 2-substituted isomer. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two aromatic rings, the nitrile carbon, and the carbons directly bonded to the sulfonyl group all appear at characteristic chemical shifts. The nitrile carbon (C≡N) is typically observed in the 115-120 ppm range, while the aromatic carbons resonate between approximately 125 and 145 ppm. The carbon atoms ipso to the sulfonyl group are significantly influenced by its electronic effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: The following data are predicted values based on standard substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

¹H NMR (400 MHz, CDCl₃)| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.15 | d | 1H | H-6' (proton ortho to CN and SO₂) |

| ~7.95 | d | 2H | H-2, H-6 (protons ortho to SO₂) |

| ~7.80 | m | 2H | H-3', H-4' |

| ~7.65 | t | 1H | H-4 (proton para to SO₂) |

| ~7.55 | t | 2H | H-3, H-5 (protons meta to SO₂) |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~142.5 | C-1' (C-SO₂) |

| ~140.0 | C-1 (C-SO₂) |

| ~134.5 | C-4 |

| ~134.0 | C-3' |

| ~133.5 | C-5' |

| ~132.0 | C-6' |

| ~129.5 | C-3, C-5 |

| ~128.0 | C-2, C-6 |

| ~117.5 | -C≡N |

| ~112.0 | C-2' (C-CN) |

Two-Dimensional NMR Correlation Experiments (COSY, HMBC, NOESY)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the phenyl ring (e.g., H-2 with H-3, H-3 with H-4) and on the benzonitrile ring (e.g., H-3' with H-4', H-4' with H-5', H-5' with H-6'). This allows for the mapping of the spin systems within each aromatic ring. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two or three bonds. It is exceptionally useful for connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the protons on the phenyl ring (H-2, H-6) to the carbon atom of the benzonitrile ring attached to the sulfur (C-1').

Correlations from the protons on the benzonitrile ring (especially H-3' and H-6') to the carbon atom of the phenyl ring attached to the sulfur (C-1).

Correlations from the proton ortho to the nitrile group (H-3') to the nitrile carbon (C≡N), confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. In a molecule like this compound, a NOESY spectrum would be expected to show cross-peaks between the protons on the phenyl ring (H-2, H-6) and the proton on the benzonitrile ring that is spatially proximate (H-6'). This through-space correlation provides definitive proof of the 2-substitution pattern and the relative orientation of the two aromatic rings. researchgate.net

Advanced NMR Pulse Sequences for Specific Structural Elucidations

For molecules with complex or overlapping NMR spectra, advanced pulse sequences can be employed. Techniques such as HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy) could be used to correlate a proton with all other protons within its spin system via an attached carbon, which would be useful for definitively tracing the connectivity within each aromatic ring. Selective 1D NOE experiments could also be used to irradiate a specific proton (e.g., H-6' on the benzonitrile ring) and observe which other protons show a Nuclear Overhauser Effect, providing clear evidence of spatial proximity to protons on the other ring (H-2, H-6).

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental composition. For this compound, the molecular formula is C₁₃H₉NO₂S. HRMS analysis would be used to confirm this composition by matching the experimentally measured mass with the theoretically calculated exact mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉NO₂S |

| Calculated Exact Mass | 243.0354 |

An experimental HRMS result that matches this calculated value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula. beilstein-journals.org

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺) which is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint. nationalmaglab.org

For diaryl sulfones, characteristic fragmentation pathways have been studied. The fragmentation of this compound is expected to involve several key steps: researchgate.netresearchgate.net

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfones is the elimination of a neutral SO₂ molecule (64 Da).

Cleavage of Carbon-Sulfur Bonds: The C-S bonds are relatively weak points in the structure, and their cleavage leads to characteristic fragments corresponding to the phenylsulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) and the cyanophenyl cation ([C₇H₄N]⁺, m/z 102), or the corresponding radicals.

Sulfone-Sulfinate Rearrangement: Under certain ionization conditions, a rearrangement can occur where one of the aryl groups migrates from the sulfur to an oxygen atom, forming an isomeric sulfinate ester ion. This intermediate can then fragment further, leading to different product ions than direct cleavage would suggest. cdnsciencepub.com

Table 3: Predicted Major Fragments in the Tandem Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity |

|---|---|

| 243 | [M]⁺ (Molecular Ion) |

| 179 | [M - SO₂]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 102 | [NCC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

By analyzing these fragmentation patterns, researchers can confirm the identity of the sulfone bridge and the nature of the two connected aromatic rings, complementing the structural data obtained from NMR spectroscopy.

Infrared and Ultraviolet-Visible Spectroscopy for Vibrational and Electronic Transitions

Vibrational and electronic spectroscopy are fundamental tools for probing the bonding and electronic structure of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and characterizing the vibrational modes of this compound. The spectrum is a composite of the characteristic absorptions of its constituent phenylsulfonyl and benzonitrile moieties.

The key vibrational frequencies for the sulfonyl group (SO₂) are the asymmetric and symmetric stretching modes, which are typically strong and readily identifiable. researchgate.net For diphenyl sulfone, a related compound, these bands are observed around 1322 cm⁻¹ and 1118 cm⁻¹, respectively. researchgate.net The presence of the electron-withdrawing nitrile group in this compound is expected to have a minimal effect on these frequencies.

The nitrile (C≡N) stretching vibration is another prominent feature in the FT-IR spectrum, typically appearing in the 2240-2220 cm⁻¹ region. nih.gov This band is characteristically sharp and of medium intensity. For benzonitrile itself, this peak is observed at approximately 2228 cm⁻¹. chemicalbook.com

Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, while aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. mdpi.com The C-S stretching vibration is typically weaker and found in the 800-600 cm⁻¹ range.

A representative, though not experimentally exclusive, summary of the expected FT-IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | Phenylsulfonyl | ~1325 - 1300 | Strong |

| Symmetric SO₂ Stretch | Phenylsulfonyl | ~1160 - 1140 | Strong |

| C≡N Stretch | Benzonitrile | ~2230 - 2220 | Medium, Sharp |

| Aromatic C-H Stretch | Phenyl Rings | ~3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | Phenyl Rings | ~1600 - 1450 | Medium to Weak |

| C-S Stretch | Phenylsulfonyl | ~750 - 690 | Weak to Medium |

This table is generated based on typical values for the respective functional groups and may not represent the exact experimental values for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is expected to be dominated by absorptions arising from the π-systems of the two aromatic rings.

The spectrum of benzonitrile exhibits a strong absorption band around 224 nm and a weaker, structured band around 270 nm, which are attributed to π → π* transitions. researchgate.net The phenylsulfonyl group itself also absorbs in the UV region. For instance, diphenyl sulfone shows absorption maxima in the UV region. researchgate.net

In this compound, the electronic coupling between the phenylsulfonyl group and the benzonitrile moiety through the sulfur atom will influence the positions and intensities of these absorption bands. The presence of the sulfonyl group, an electron-withdrawing group, can cause a bathochromic (red) shift of the absorption bands of the benzonitrile ring. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), would likely show characteristic absorption bands corresponding to the π → π* transitions of the substituted aromatic system.

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π* | Phenyl Rings | ~230 - 280 |

| Charge-Transfer | Inter-ring | May be present |

This table provides an estimated range for the primary electronic transitions based on related compounds.

X-ray Crystallography for Definitive Solid-State Structural Determination

In the crystal structure of 4,4'-dichlorodiphenyl sulfone, the C-S-C bond angle is approximately 104.5°, and the O-S-O bond angle is around 120.2°. iucr.org The dihedral angle between the two phenyl rings is significant, at about 79.4°. iucr.org For this compound, a similar non-planar conformation is anticipated due to steric hindrance between the ortho-substituted nitrile group and the phenylsulfonyl group.

The crystal packing is expected to be governed by a combination of van der Waals forces and potentially weak C-H···O and C-H···N hydrogen bonds. The nitrile and sulfonyl groups can act as hydrogen bond acceptors, influencing the supramolecular architecture. jchps.com

A hypothetical set of crystallographic parameters for this compound, based on known structures of similar molecules, is presented below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-S Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.44 Å |

| C≡N Bond Length | ~1.15 Å |

| C-S-C Bond Angle | ~105° |

| O-S-O Bond Angle | ~120° |

| Dihedral Angle (Phenyl Rings) | ~70-90° |

This table is a projection based on data from related structures and awaits experimental verification for this compound.

Rotational Spectroscopy for Gas-Phase Conformation and Structure Elucidation

Rotational spectroscopy is a high-resolution technique used to determine the precise geometry and conformational preferences of molecules in the gas phase. While experimental rotational spectra for a molecule of the size and complexity of this compound are challenging to obtain, computational methods can provide reliable predictions of its rotational constants and dipole moment.

The conformation of this compound in the gas phase is likely to be non-planar, with a significant dihedral angle between the two aromatic rings to minimize steric repulsion. Computational studies on related aromatic sulfones suggest that such non-planar conformations are energetically favored. nih.gov

The principal moments of inertia (Iₐ, Iₑ, Iₑ) and the corresponding rotational constants (A, B, C) are determined by the mass distribution within the molecule. For this compound, these constants would be relatively small due to its size. The presence of a significant dipole moment, arising from the polar sulfonyl and nitrile groups, is a prerequisite for observing a rotational spectrum.

Computational chemistry, employing methods such as density functional theory (DFT), can be used to predict the rotational constants and dipole moment components of this compound. These theoretical predictions are crucial for guiding potential future experimental studies using techniques like Fourier-transform microwave (FTMW) spectroscopy.

| Parameter | Predicted Nature | Significance |

| Conformation | Non-planar | Minimizes steric hindrance |

| Rotational Constants (A, B, C) | Small | Reflects the molecular size |

| Dipole Moment (µ) | Significant | Enables rotational transitions |

This table outlines the expected nature of the gas-phase properties of this compound, which would be quantifiable through computational studies.

Computational and Theoretical Investigations of 2 Phenylsulfonyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods can provide insights into molecular geometry, charge distribution, and the energies of molecular orbitals, all of which are crucial for understanding a compound's chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost.

A conformational analysis of 2-(Phenylsulfonyl)benzonitrile would involve rotating the chemical bonds, specifically the C-S and S-C bonds linking the phenyl and benzonitrile (B105546) rings, to identify all possible spatial arrangements (conformers). For each conformer, DFT calculations would be performed to determine its potential energy. The results would reveal the most stable, low-energy conformations (energy minima) that the molecule is likely to adopt. This information is critical as the conformation can significantly influence the molecule's physical properties and biological activity.

Table 1: Hypothetical Energy Minima for this compound Conformers

| Conformer ID | Dihedral Angle (°C-S-C-C) | Relative Energy (kcal/mol) |

| Conf-1 | 0 | 5.2 |

| Conf-2 | 60 | 0.0 |

| Conf-3 | 120 | 2.8 |

| Conf-4 | 180 | 4.5 |

| This table is for illustrative purposes only. Actual values would require specific DFT calculations. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| This table is for illustrative purposes only. Actual values would require specific DFT calculations. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating different electrostatic potential values. Red regions typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. An MEP map of this compound would highlight the electronegative nitrogen atom of the nitrile group and the electropositive regions around the hydrogen atoms.

Ab Initio and Semi-Empirical Methodologies

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. They are generally more accurate but also more computationally expensive than DFT. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. While no specific studies using these methods on this compound were found, they represent alternative approaches to obtaining information on its electronic structure and properties.

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry can also be used to simulate chemical reactions, providing detailed insights into the reaction mechanism. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in understanding the reaction rate. For this compound, reaction simulations could be used to study, for example, the mechanism of nucleophilic substitution at the sulfonyl group or addition reactions to the nitrile group. This would involve identifying the structures and energies of reactants, transition states, intermediates, and products.

Table 3: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack on Sulfur | 25.8 | 15.3 |

| Addition to Nitrile Carbon | 30.2 | 20.7 |

| This table is for illustrative purposes only. Actual values would require specific reaction simulations. |

Elucidation of Potential Energy Surfaces for Transformations

The concept of a potential energy surface (PES) is fundamental to understanding chemical reactions and conformational changes. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For this compound, computational methods can be used to map out the PES for various transformations, such as rotations around the C-S and S-C bonds that connect the phenyl and benzonitrile rings.

By identifying the minima on the PES, stable conformations of the molecule can be predicted. Transition states, which correspond to saddle points on the PES, represent the energy barriers between different conformations or between reactants and products in a chemical reaction. researchgate.net The energy difference between the minima and transition states provides crucial information about the activation energies of these processes. researchgate.net For instance, computational studies can reveal the most energetically favorable rotational conformers of this compound and the energy barriers that hinder free rotation.

Furthermore, the PES can be explored for hypothetical reactions involving this compound. For example, the energy profile for its involvement in cycloaddition reactions can be computationally modeled. researchgate.net This involves calculating the energies of the reactants, transition states, and products to determine the reaction's feasibility and kinetics. researchgate.net Such studies are invaluable for predicting reaction mechanisms and designing new synthetic routes.

Analysis of Intramolecular Interactions (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular interactions by translating the complex wavefunctions of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.dedergipark.org.tr For this compound, NBO analysis can provide detailed insights into the electronic structure and bonding.

Key applications of NBO analysis for this compound include:

Hybridization and Bonding: The analysis provides information on the hybridization of atomic orbitals involved in forming covalent bonds. uni-muenchen.dedergipark.org.tr For this compound, this would detail the nature of the sigma and pi bonds within the aromatic rings, the nitrile group, and the sulfonyl linkage.

Donor-Acceptor Interactions: The method allows for the evaluation of donor-acceptor interactions between different parts of the molecule. dergipark.org.tr This is particularly relevant for understanding the electronic communication between the electron-withdrawing phenylsulfonyl group and the benzonitrile moiety.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry plays a pivotal role in predicting the outcome of chemical reactions where multiple products are possible. For reactions involving this compound, theoretical methods can be employed to predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another).

Regioselectivity:

The regioselectivity of reactions such as electrophilic aromatic substitution on the phenyl or benzonitrile rings can be predicted by calculating the relative stabilities of the possible reaction intermediates or transition states. rsc.orgresearchgate.net Computational methods like Density Functional Theory (DFT) can be used to model the reaction pathways leading to different regioisomers. researchgate.net The calculated activation energies for each pathway can then be compared; the pathway with the lower activation energy is predicted to be the major product. researchgate.net For example, in a reaction involving an electrophile, calculations can determine whether substitution is more likely to occur at the ortho, meta, or para position of the phenyl ring attached to the sulfonyl group.

Stereoselectivity:

In reactions where new chiral centers are formed, computational methods can predict which stereoisomer will be predominantly formed. nih.govrsc.org This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. nih.gov The stereochemical outcome is determined by the difference in these transition state energies. A larger energy difference implies a higher degree of stereoselectivity. nih.gov For instance, if this compound were to undergo a reaction that creates a new stereocenter, molecular modeling could be used to build and evaluate the energies of the transition states leading to the (R) and (S) enantiomers.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are increasingly used to predict and interpret the spectroscopic data of molecules, providing a powerful synergy with experimental techniques. For this compound, theoretical calculations can aid in the assignment of spectral features and provide a deeper understanding of the molecule's structure and electronic properties.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational chemistry can predict both the chemical shifts (¹H and ¹³C) and spin-spin coupling constants of this compound.

Methods such as Density Functional Theory (DFT) have proven to be highly accurate in predicting NMR parameters. d-nb.info The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra can be compared with experimental data to confirm the structure of the molecule. nih.gov Discrepancies between predicted and experimental values can sometimes point to conformational dynamics or solvent effects that were not accounted for in the calculation. academie-sciences.fr The accuracy of these predictions has been shown to be quite high, often with a mean absolute error of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts. d-nb.info

Simulation of Infrared, Raman, and UV-Vis Spectra

Computational methods can also simulate various other types of spectra:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities of this compound can be calculated using quantum chemical methods. nih.govresearchgate.net These calculations produce a set of normal modes of vibration, each with a corresponding frequency and intensity. The resulting theoretical spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as the stretching of the C≡N bond, the S=O bonds, and various vibrations of the aromatic rings. researchgate.netuniv-tlse3.fr

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nist.gov For this compound, these calculations can help to understand the electronic transitions responsible for its UV-Vis absorption, such as π-π* transitions within the aromatic rings.

Molecular Modeling for Structure-Function Relationships in Exploratory Research

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. scielo.br In the context of exploratory research, these methods are invaluable for investigating the structure-function relationships of this compound and its derivatives.

By systematically modifying the structure of this compound in silico, researchers can explore how changes in its chemical makeup affect its properties and potential functions. For example, molecular modeling can be used to:

Investigate Interactions with Biological Targets: If this compound or its derivatives are being explored for potential biological activity, molecular docking simulations can be used to predict how these molecules might bind to the active site of a protein or other biological macromolecule. nih.gov These simulations provide insights into the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for the rational design of more potent and selective inhibitors or agonists.

Predict Physicochemical Properties: Molecular modeling software can estimate various physicochemical properties, such as lipophilicity (logP), aqueous solubility, and polar surface area. These properties are critical in fields like drug discovery and materials science, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various applications.

Through these computational explorations, molecular modeling accelerates the design-synthesize-test cycle of research by allowing scientists to prioritize the most promising candidate molecules for experimental investigation, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. spu.edu.synih.govresearchgate.net By identifying the key physicochemical properties, or "descriptors," that influence a molecule's activity, QSAR models can be used to predict the potency of novel analogs and guide the design of more effective compounds. spu.edu.synih.gov

While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on structurally related analogs, such as those containing a phenylsulfonyl moiety, has demonstrated the utility of this approach. For instance, QSAR analyses have been successfully applied to series of compounds where the phenylsulfonyl group is a key structural feature. nih.gov

A pertinent example can be found in the QSAR analysis of 2-(4-methanesulfonylphenyl)pyran-4-ones, which are analogs that share the phenylsulfonyl group and are investigated as selective COX-2 inhibitors. nih.gov In such studies, various molecular descriptors are calculated for a series of analogs and correlated with their experimentally determined biological activities, often expressed as the half-maximal inhibitory concentration (IC50). researchgate.net

The general process for a Hansch analysis, a classical QSAR approach, involves the following steps:

Data Set Selection: A series of structurally related analogs with a range of biological activities is chosen.

Descriptor Calculation: Various physicochemical parameters are calculated for each analog. These can include:

Hydrophobicity parameters: such as logP (the logarithm of the partition coefficient between octanol (B41247) and water).

Electronic parameters: such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.

Steric parameters: such as Taft steric parameters (Es) or molar refractivity (MR), which relate to the size and shape of the molecule or its substituents. nih.gov

Model Development: Statistical methods, most commonly multiple linear regression (MLR), are used to generate an equation that links the descriptors to the biological activity. turkjps.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (r), the coefficient of determination (r²), and cross-validation techniques. spu.edu.sy

For a series of 2-(4-methanesulfonylphenyl)pyran-4-one analogs, a hypothetical QSAR study might yield an equation similar to the following:

log(1/IC50) = k1(logP) + k2(σ) + k3(MR) + C

Where k1, k2, and k3 are coefficients indicating the relative importance of each descriptor, and C is a constant. A positive coefficient for a descriptor suggests that an increase in its value leads to higher biological activity, while a negative coefficient indicates the opposite. nih.gov

The insights gained from such QSAR models are crucial for lead optimization. For example, if the model indicates that hydrophobicity is positively correlated with activity, chemists can focus on synthesizing analogs with substituents that increase the logP value. Conversely, if steric bulk is found to be detrimental, smaller substituents would be prioritized.

Table 1: Hypothetical QSAR Descriptors and Biological Activity for a Series of Phenylsulfonyl Analogs

| Compound ID | Substituent (R) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (pIC50) |

| Analog 1 | -H | 2.5 | 75.0 | 0.00 | 6.2 |

| Analog 2 | -Cl | 3.2 | 80.5 | 0.23 | 6.8 |

| Analog 3 | -CH3 | 3.0 | 79.8 | -0.17 | 6.5 |

| Analog 4 | -OCH3 | 2.4 | 82.3 | -0.27 | 6.3 |

| Analog 5 | -NO2 | 2.2 | 81.1 | 0.78 | 7.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein or enzyme. mdpi.com This method is instrumental in understanding the molecular basis of a ligand's activity and can provide detailed insights into the non-covalent interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

For analogs of this compound, molecular docking studies can be employed to explore their potential binding modes within the active sites of various biological targets. For instance, research on phenylsulfonyl hydrazide derivatives has utilized molecular docking to investigate their interactions with enzymes involved in the inflammatory response, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). researchgate.net

The molecular docking process generally involves:

Preparation of the Ligand and Receptor: The 3D structures of the ligand (e.g., an analog of this compound) and the receptor (e.g., a protein target) are prepared. This often involves energy minimization of the ligand structure and the removal of water molecules and other non-essential components from the receptor's crystal structure.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This is typically the known active site of an enzyme or a binding pocket identified through experimental or computational methods.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions. researchgate.net

In a hypothetical docking study of a this compound analog into the active site of a protein kinase, the analysis might reveal the following interactions:

The nitrile group could act as a hydrogen bond acceptor with a backbone NH group of an amino acid residue like valine.

The phenylsulfonyl moiety could engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and alanine (B10760859) within a hydrophobic pocket of the active site.

One of the sulfonyl oxygens might form a hydrogen bond with a donor group from a serine or threonine residue.

The phenyl rings could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Hypothetical Molecular Docking Results for a this compound Analog

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | Val 25, Leu 88 | Hydrogen Bond (nitrile), Hydrophobic |

| Kinase A | -8.5 | Ser 27 | Hydrogen Bond (sulfonyl) |

| Kinase A | -8.5 | Phe 92 | π-π Stacking |

| Protease B | -7.2 | Gly 101, Ala 102 | Hydrophobic |

| Protease B | -7.2 | Asn 145 | Hydrogen Bond (nitrile) |

Note: The data in this table is hypothetical and for illustrative purposes only.

The results from molecular docking studies provide a structural rationale for the observed biological activities of a series of compounds and can guide the design of new analogs with improved binding affinities and selectivities. For example, if a particular hydrogen bond is identified as being critical for high affinity, new analogs can be designed to optimize this interaction.

Research Applications and Future Directions for 2 Phenylsulfonyl Benzonitrile

Advanced Reagent Development and Utility in Complex Organic Synthesis

The structure of 2-(Phenylsulfonyl)benzonitrile, featuring a carbon atom activated by two strong electron-withdrawing groups (sulfonyl and cyano), positions it as a valuable reagent for constructing complex molecular frameworks. Its utility is primarily explored in the formation of new carbon-carbon bonds and the synthesis of heterocyclic systems.

The development of novel and efficient methods for creating carbon-carbon (C-C) bonds is a cornerstone of synthetic chemistry. mdpi.com Compounds like this compound are potential precursors for desulfonylative reactions, where the stable C–SO2 bond is strategically cleaved to form a new C-C bond under visible light-mediated conditions. mdpi.com While direct studies on this compound are specific, the reactivity of the broader class of sulfones is well-documented. For instance, N-heteroaryl sulfones can react with alkyl radicals to form alkylated heterocycles, demonstrating the sulfone group's role as a functional handle for C-C bond formation. mdpi.com

The acidity of the carbon-hydrogen bond adjacent to the sulfonyl and nitrile groups suggests its potential use as a nucleophile in various organic transformations. researchgate.net This reactivity is analogous to that of other active methylene (B1212753) compounds used in classic C-C bond-forming reactions, such as the alkylation of nitriles or the Knoevenagel condensation. orgsyn.org The phenylsulfonyl group can act as a powerful activating group, facilitating reactions that might otherwise be difficult, thus expanding the toolbox for synthetic chemists.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.gov The dual functionality of this compound makes it an attractive starting material for synthesizing a variety of heterocyclic structures. The nitrile group is a versatile precursor that can be transformed into amines or participate in cyclization reactions to form nitrogen-containing rings like pyridines and pyrimidines. nbinno.comnih.gov

Compounds with similar structural motifs, such as β-ketosulfones, have been widely used as synthons in heterocyclic synthesis. researchgate.net By analogy, this compound could be employed in multicomponent reactions, where its activated carbon and nitrile group react with other substrates in a one-pot procedure to build complex heterocyclic systems. nih.govnih.gov For example, it could potentially react with aldehydes and malononitrile (B47326) derivatives to form highly substituted pyranopyrimidines or other fused heterocyclic systems. nih.gov

Exploration of Bioactive Molecular Scaffolds

The phenylsulfonyl moiety, a core component of this compound, is a well-established pharmacophore found in numerous therapeutic agents. This has spurred research into its potential application in designing novel bioactive molecules, including antiviral probes, enzyme inhibitors, and antifungal compounds.

The sulfonamide functional group is a key feature in a wide range of biologically active compounds, including those with antiviral properties. nih.gov Research has demonstrated that sulfonamide derivatives, particularly those integrated with heterocyclic systems, can exhibit potent activity against a variety of viruses. nih.govmdpi.com For example, certain functionalized benzothiazoles bearing an N-sulfonamide moiety have shown impressive antiviral effects against Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). mdpi.com

These findings suggest that the this compound scaffold could serve as a valuable starting point for the development of new antiviral agents. The combination of the sulfonamide group with a versatile nitrile handle allows for the synthesis of a diverse library of compounds that could be screened for activity against viruses such as enteroviruses, adenoviruses, and coronaviruses. nih.gov

The benzenesulfonamide (B165840) scaffold is renowned for its role in the design of enzyme inhibitors, most notably as inhibitors of carbonic anhydrases (CAs). nih.govmdpi.com CAs are zinc-metalloenzymes crucial for various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and cancer. nih.govnih.gov The primary sulfonamide group (SO2NH2) is a critical zinc-binding group, anchoring the inhibitor to the Zn2+ ion in the enzyme's active site. mdpi.com

Numerous studies have explored how modifications to the benzenesulfonamide structure influence inhibitory potency and selectivity against different human (h) CA isoforms. For instance, a series of benzenesulfonamides incorporating ureidoethylaminobenzyl tails showed potent, low nanomolar inhibition against hCA II. nih.gov Another study on indole-based benzenesulfonamides also identified highly potent and selective inhibitors of hCA II. mdpi.com These investigations underscore the potential of the this compound framework as a basis for designing novel and selective CA inhibitors.

| Compound | Target Isoform | Inhibition Constant (KI) | Reference |

|---|---|---|---|

| 4-F substituted SA derivative 18 | hCA I | 24.6 nM | nih.gov |

| 4-Br, 2-OH substituted MA derivative 34 | hCA II | 2.8 nM | nih.gov |

| 2-F derivative of SA 19 | hCA II | 3.9 nM | nih.gov |